N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-19(25)8-11-22(17)34(31,32)28-14-4-3-5-20(28)12-13-26-23(29)24(30)27-16-18-6-9-21(33-2)10-7-18/h6-11,15,20H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVSYPOJTXQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluoro-2-methylbenzenesulfonyl group. The final step involves the coupling of the piperidine derivative with the ethanediamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, including piperidine/piperazine cores, sulfonamide/ethanediamide linkers, and aromatic substituents. Below is a detailed comparison:
Table 1: Structural and Bioactivity Comparison
Key Observations :
Piperidine vs. Piperazine Cores : The target compound’s piperidine-2-yl group differs from piperazine derivatives (e.g., ), which may alter binding kinetics due to ring conformation and nitrogen positioning. Piperidine derivatives often exhibit stronger CNS penetration .
Sulfonamide vs. Ethanediamide Linkers : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to ethanediamide-linked analogs .
Computational and Experimental Insights
Structural Similarity Metrics
Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to W-15 and 4-methoxybutyrylfentanyl due to shared piperidine and aromatic motifs. However, its sulfonamide group reduces similarity to ethanediamide-linked analogs (e.g., ) to ~0.50–0.60 .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) suggests that the compound may cluster with sulfonamide-containing analogs targeting ion channels or GPCRs, distinct from fentanyl-like opioids .
Biological Activity
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a piperidine moiety and various aromatic substituents, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 477.55 g/mol. The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Sulfonyl Group : Enhances solubility and biological activity.
- Fluorinated Aromatic Rings : Contribute to the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit specific enzymes, influencing metabolic pathways.
- Signal Transduction Modulation : Alters cellular signaling pathways, potentially affecting cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, including those resistant to standard therapies.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in murine models.
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis under stress conditions.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Effects
In an animal model of asthma, administration of the compound resulted in a marked decrease in eosinophilic inflammation. The study highlighted its potential as an alternative treatment for inflammatory diseases by targeting specific inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
